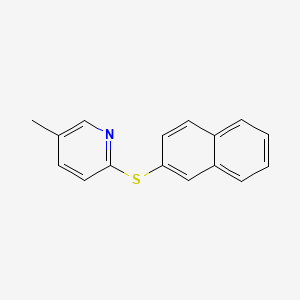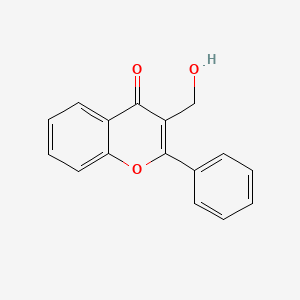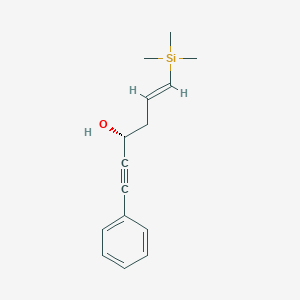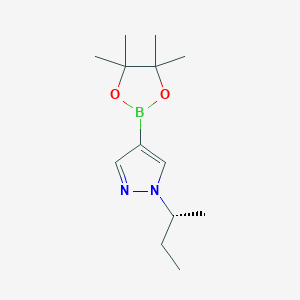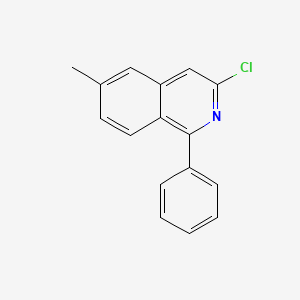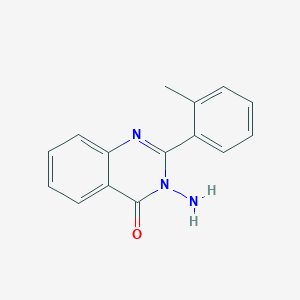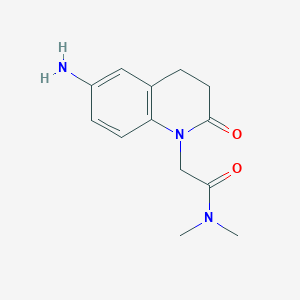![molecular formula C17H20N2 B11864812 1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine] CAS No. 5745-83-5](/img/structure/B11864812.png)
1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] is a heterocyclic compound that features a unique spiro structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] typically involves the reaction of cyclohexanone with 1,8-diaminonaphthalene under acidic conditions. The reaction proceeds through a condensation mechanism, forming the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Spiro[indeno[1,2-b]quinoxalines]: These compounds share a similar spiro structure and have been studied for their biological activities.
Spiro[indeno[1,2-b]pyridines]:
Uniqueness: 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
5745-83-5 |
|---|---|
Fórmula molecular |
C17H20N2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
3-methylspiro[1H-perimidine-2,1'-cyclohexane] |
InChI |
InChI=1S/C17H20N2/c1-19-15-10-6-8-13-7-5-9-14(16(13)15)18-17(19)11-3-2-4-12-17/h5-10,18H,2-4,11-12H2,1H3 |
Clave InChI |
TYFPYPFNZQUIGU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC3=C2C(=CC=C3)NC14CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
![[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B11864753.png)
